molecular formula C27H22F5NO4 B1452320 Fmoc-d-leu-opfp CAS No. 184840-63-9

Fmoc-d-leu-opfp

Cat. No. B1452320
M. Wt: 519.5 g/mol
InChI Key: NTQJCLLWLHKJLU-LJQANCHMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-D-Leu-OPfp, also known as N-Fmoc-D-leucine pentafluorophenyl ester, is a compound used in peptide synthesis . It is a pre-formed pentafluorophenyl ester for coupling of leucine amino-acid residues by Fmoc SPPS .


Synthesis Analysis

Fmoc-D-Leu-OPfp is used in the synthesis of various peptides. The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This compound is used in the development of substrate-tolerant amide coupling reaction conditions for amino acid monomers .


Molecular Structure Analysis

The molecular formula of Fmoc-D-Leu-OPfp is C27H22F5NO4 and it has a molecular weight of 519.5 .


Chemical Reactions Analysis

Fmoc-D-Leu-OPfp is used in Fmoc solid-phase peptide synthesis (Fmoc SPPS), a method of choice for peptide synthesis . The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Scientific Research Applications

Selective Modulation of PPARgamma

Fmoc-d-leu-opfp has been identified as a ligand for the PPARgamma receptor. Research by Rocchi et al. (2001) found that Fmoc-d-leu-opfp, or F-L-Leu, can bind to the ligand-binding domain of PPARgamma. This interaction is unique compared to other nuclear receptor ligands. F-L-Leu induces an allosteric configuration in PPARgamma, leading to differential cofactor recruitment and distinct pharmacological properties. It activates PPARgamma with lower potency but similar efficacy compared to rosiglitazone, another PPARgamma ligand. This results in a modified pattern of gene activation, and F-L-Leu has been shown to improve insulin sensitivity in mice without the same level of adipogenic activity as other PPARgamma activators (Rocchi et al., 2001).

Synthesis of O-Glycopeptides

Fmoc-AA-OPfp, where AA can be Tyr or Ser, has been used in the synthesis of O-glycopeptides. Gangadhar, Jois, and Balasubramaniam (2004) explored a method where Fmoc-AA-OPfp is reacted with β-d-Glc(OAc)5 for glycosylation, which is then directly coupled to peptide resin without isolation and purification of the glycosylated product. This method proved to be rapid, stereoselective, and useful for routine O-glycopeptide synthesis (Gangadhar et al., 2004).

Use in Molecularly Imprinted Polymers

Kim and Guiochon (2005) studied the adsorption of compounds on molecularly imprinted polymers (MIPs) and nonimprinted polymers (NIPs). In their research, Fmoc-d-amino acids, including Fmoc-L-tryptophan pentafluorophenyl ester (Fmoc-L-Trp(OPfp)), were used as structural analogues of the template molecule for MIPs. Their findings indicated that compounds like Fmoc-L-Trp(OPfp) interact with various types of adsorption sites on both MIPs and NIPs, which is significant for understanding the selectivity and efficiency of MIPs in various applications (Kim & Guiochon, 2005).

Glycopeptide Library Synthesis

Hilaire, Lowary, Meldal, and Bock (1998) described the use of Fmoc-Asn(β-Ac3GlcNAc)-OPfp, among other glycosyl amino building blocks, in the synthesis of a glycopeptide library. This method allowed for the rapid identification of glycopeptides that mimic oligosaccharide action. It employed a novel screening and analysis method, demonstrating the potential of Fmoc-d-leu-opfp derivatives in creating diverse glycopeptide libraries for various biological studies (Hilaire et al., 1998).

Safety And Hazards

Fmoc-D-Leu-OPfp should be handled with care. It is advised to avoid dust formation and breathing vapors, mist, or gas. In case of skin contact, it is recommended to wash off with soap and plenty of water. If swallowed, rinse mouth with water .

Future Directions

Fmoc-D-Leu-OPfp and similar compounds have potential applications in the field of peptide drug discovery. Peptide drug discovery has shown a resurgence since 2000, bringing 28 non-insulin therapeutics to the market compared to 56 since its first peptide drug, insulin, in 1923 . The synthetic limitations of biological systems have restricted the depth of exploration of peptide chemical space. In contrast, DNA-encoded chemistry offers the synergy of large numbers and ribosome-independent synthetic flexibility for the fast and deeper exploration of the same space .

properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22F5NO4/c1-13(2)11-19(26(34)37-25-23(31)21(29)20(28)22(30)24(25)32)33-27(35)36-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19H,11-12H2,1-2H3,(H,33,35)/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTQJCLLWLHKJLU-LJQANCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22F5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-d-leu-opfp

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Taguchi, K Kobayashi, Y Cui… - The Journal of …, 2019 - ACS Publications
We report here the synthesis of human endothelin-2, a peptide of 21 amino acid residues with two disulfide bonds, based on the novel idea of a disulfide-driven cyclic peptide synthesis (…
Number of citations: 11 pubs.acs.org

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